molecular formula C51H96N2O B13349234 N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide

N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide

Cat. No.: B13349234
M. Wt: 753.3 g/mol
InChI Key: VEPMFGHNAGLROO-LKONLTQMSA-N
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Description

N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide is a complex organic compound known for its significant role in the field of lipid nanoparticles (LNPs). This compound is particularly notable for its use in the delivery of small interfering RNA (siRNA), making it a crucial component in modern gene therapy and RNA interference (RNAi) technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide involves multiple steps, including the Michael addition reaction, amidation, and esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The compound is usually purified through techniques like chromatography and crystallization to achieve the desired quality for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different functionalized derivatives, while reduction could produce simpler amine compounds .

Scientific Research Applications

N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as a delivery vehicle for siRNA. It forms lipid nanoparticles that encapsulate siRNA, protecting it from degradation and facilitating its entry into target cells. Once inside the cell, the siRNA is released and can bind to its target mRNA, leading to gene silencing through RNA interference. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and various cellular uptake mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide is unique due to its specific structure that allows for efficient encapsulation and delivery of siRNA. Its pH-dependent charge properties enable it to transition from a neutral to a positively charged state, facilitating cellular uptake and endosomal escape .

Properties

Molecular Formula

C51H96N2O

Molecular Weight

753.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-ethyl-N-[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl]heptanamide

InChI

InChI=1S/C51H96N2O/c1-7-11-14-16-18-20-22-24-26-28-30-32-34-36-38-41-45-50(53(48-43-47-52(5)6)51(54)49(10-4)44-40-13-9-3)46-42-39-37-35-33-31-29-27-25-23-21-19-17-15-12-8-2/h18-21,24-27,49-50H,7-17,22-23,28-48H2,1-6H3/b20-18-,21-19-,26-24-,27-25-

InChI Key

VEPMFGHNAGLROO-LKONLTQMSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(N(C(=O)C(CCCCC)CC)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)N(CCCN(C)C)C(=O)C(CC)CCCCC

Origin of Product

United States

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